molecular formula C12H10N4O B14501426 3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile CAS No. 63731-94-2

3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B14501426
CAS No.: 63731-94-2
M. Wt: 226.23 g/mol
InChI Key: DMTMAAJIOCWLSH-UHFFFAOYSA-N
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Description

3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, an imino group, and a nitrile group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable ketone in the presence of a catalyst can lead to the formation of the desired pyrimidine ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-imino-2-oxo-1,2,3,6-tetrahydro-5-pyrimidinecarbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

63731-94-2

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(4-amino-2-oxopyrimidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C12H10N4O/c13-7-9-3-1-2-4-10(9)8-16-6-5-11(14)15-12(16)17/h1-6H,8H2,(H2,14,15,17)

InChI Key

DMTMAAJIOCWLSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=NC2=O)N)C#N

Origin of Product

United States

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